molecular formula C3H10ClN3 B7975214 (N,N-dimethylcarbamimidoyl)azanium;chloride

(N,N-dimethylcarbamimidoyl)azanium;chloride

Cat. No.: B7975214
M. Wt: 123.58 g/mol
InChI Key: NQQVLNFSVPLPII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N,N-dimethylcarbamimidoyl)azanium;chloride typically involves the reaction of dimethylamine with cyanamide, followed by the addition of hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions but is optimized for higher yields and purity. The use of advanced purification techniques, such as crystallization and filtration, ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(N,N-dimethylcarbamimidoyl)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions vary widely. For example, oxidation can yield different nitrogen-containing compounds, while reduction typically produces simpler amines. Substitution reactions can result in a variety of substituted guanidines .

Scientific Research Applications

(N,N-dimethylcarbamimidoyl)azanium;chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (N,N-dimethylcarbamimidoyl)azanium;chloride involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved often include the formation of intermediate compounds that further react to produce the final products .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylguanidine hydrochloride
  • N,N-dimethylmethyleneammonium iodide
  • N,N-dimethylcarbamimidoylcarbamimidoylcarbamodithioic acid

Uniqueness

(N,N-dimethylcarbamimidoyl)azanium;chloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from organic synthesis to industrial applications .

Properties

IUPAC Name

(N,N-dimethylcarbamimidoyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.ClH/c1-6(2)3(4)5;/h1-2H3,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQVLNFSVPLPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=N)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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